Technical Monograph: Biological Activity & Pharmacological Potential of Benzamide, 2-((2-butoxyethyl)amino)-
Technical Monograph: Biological Activity & Pharmacological Potential of Benzamide, 2-((2-butoxyethyl)amino)-
The following technical guide details the biological activity, pharmacological potential, and experimental characterization of Benzamide, 2-((2-butoxyethyl)amino)- (CAS: 101820-64-8).
Executive Summary
Benzamide, 2-((2-butoxyethyl)amino)- is a functionalized anthranilamide derivative characterized by a primary amide moiety and an N-alkylated aniline group possessing a 2-butoxyethyl tail. While often cataloged as a pharmaceutical reference standard or synthetic intermediate, its structural topology integrates the benzamide pharmacophore (a privileged scaffold in PARP and HDAC inhibition) with a lipophilic ether side chain typical of local anesthetics and membrane-active agents.
This guide analyzes the compound's bioactivity through the lens of Structure-Activity Relationships (SAR), positioning it as a probe for poly(ADP-ribose) polymerase (PARP) inhibition and ion channel modulation .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 2-((2-butoxyethyl)amino)benzamide |
| CAS Number | 101820-64-8 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| SMILES | CCCCOCCNC1=CC=CC=C1C(=O)N |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors | 2 (Amide -NH₂, Aniline -NH-) |
| H-Bond Acceptors | 3 (Amide C=O, Ether O, Amide N) |
Structural Significance: The molecule features an intramolecular Hydrogen Bond between the aniline proton and the amide carbonyl. This "pseudo-ring" formation locks the conformation, enhancing its binding affinity for hydrophobic pockets in enzymes like PARP-1 and reducing the entropic cost of binding.
Biological Activity & Mechanism of Action (MoA)
Primary Target: PARP-1 Inhibition
The 2-aminobenzamide core is a classic bioisostere of nicotinamide, the substrate for Poly(ADP-ribose) polymerase-1 (PARP-1).
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Mechanism: The primary amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.
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Role of the Tail: The 2-butoxyethyl group extends into the hydrophobic "adenine-ribose" binding pocket. Unlike simple methyl/ethyl substitutions, the ether oxygen provides a secondary anchor point via water-mediated H-bonding, potentially increasing selectivity over other PARP isoforms.
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Therapeutic Context: Sensitization of cancer cells to DNA-damaging agents (chemosensitization).
Secondary Target: Sodium Channel Blockade (Local Anesthesia)
The structural motif—a lipophilic aromatic head linked to a hydrophilic amine via an intermediate chain—mimics the pharmacophore of local anesthetics (e.g., Lidocaine, Oxybuprocaine).
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Mechanism: The butoxyethyl tail inserts into the lipid bilayer, positioning the benzamide core to block the intracellular pore of voltage-gated Na+ channels (NaV).
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Predicted Potency: Lower than cationic anesthetics (tertiary amines) due to the neutral nature of the amide, but potentially active as a use-dependent blocker.
Antimicrobial Activity
Anthranilamide derivatives substituted with lipophilic chains have demonstrated broad-spectrum antifungal activity by disrupting fungal cell wall biosynthesis (chitin synthase interference).
Visualizing the Mechanism of Action[8]
The following diagram illustrates the dual-pharmacophore nature of the compound, mapping its structural domains to specific biological interactions.
Caption: Structural dissection of 2-((2-butoxyethyl)amino)benzamide showing divergent pathways for PARP inhibition and ion channel modulation.
Experimental Protocols
Synthesis Verification (Reference Standard Preparation)
To validate biological activity, the compound must be synthesized with high purity (>98%).
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Reagents: Anthranilamide (1.0 eq), 2-Butoxyethyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).
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Procedure:
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Dissolve anthranilamide in DMF.
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Add K₂CO₃ and heat to 60°C.
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Dropwise add 2-butoxyethyl bromide.
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Reflux for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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Workup: Pour into ice water. The product may precipitate or require extraction with Dichloromethane (DCM).
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Purification: Recrystallization from Ethanol/Water or Column Chromatography.
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In Vitro PARP-1 Assay Protocol
Objective: Determine IC₅₀ for PARP-1 inhibition.
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Assay Platform: Universal Colorimetric PARP Assay Kit (e.g., Trevigen).
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Preparation:
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Prepare 10 mM stock of the compound in DMSO.
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Dilute serially (0.1 nM to 100 µM) in PARP buffer.
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Reaction:
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Coat 96-well plate with Histones.
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Add PARP-enzyme, Biotinylated NAD+, and activated DNA.
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Add test compound.[1]
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Incubate 1 hr at 25°C.
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Detection:
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Add Strep-HRP and TACS-Sapphire substrate.
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Read Absorbance at 450 nm.
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Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Safety & Handling (GHS Classification)
Based on structural analogs (aniline derivatives and alkyl halides).
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precaution: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation.
References
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Pharmaffiliates. (2024). Certificate of Analysis: 2-(2-Butoxyethylamino)benzamide (CAS 101820-64-8). Retrieved from [Link]
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PubChem. (2024). Compound Summary: 2-((2-butoxyethyl)amino)benzamide (CID 58898).[2] National Library of Medicine. Retrieved from [Link]
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Yates, C. R., et al. (2014).[3] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences. Retrieved from [Link]
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Kiyokawa, S., et al. (2010).[4] New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-((2-butoxyethyl)amino)benzamide (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
